molecular formula C8H6ClNO2S B2424360 5-Cyano-2-methylbenzene-1-sulfonyl chloride CAS No. 372198-49-7

5-Cyano-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B2424360
CAS No.: 372198-49-7
M. Wt: 215.65
InChI Key: HDCNLHWRDPSBDB-UHFFFAOYSA-N
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Description

5-Cyano-2-methylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H6ClNO2S . It is a derivative of benzene, characterized by the presence of a cyano group (-CN) at the 5th position, a methyl group (-CH3) at the 2nd position, and a sulfonyl chloride group (-SO2Cl) attached to the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-methylbenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution reaction. One common method is the sulfonylation of 5-cyano-2-methylbenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Sulfonylation Reaction:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation processes using similar reactants and conditions. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group (-SO2Cl) is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The cyano group (-CN) can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group (-CH3) can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild conditions (room temperature to 50°C) to achieve substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether at low temperatures (-78°C to 0°C).

    Oxidation: Potassium permanganate (KMnO4) is used in aqueous or alkaline conditions at elevated temperatures (70-90°C).

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Amines: Formed by the reduction of the cyano group.

    Carboxylic Acids: Formed by the oxidation of the methyl group.

Scientific Research Applications

Chemistry: 5-Cyano-2-methylbenzene-1-sulfonyl chloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfonamide-based compounds, which are important in medicinal chemistry.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.

Medicine: The compound is used in the development of pharmaceuticals, particularly sulfonamide drugs, which have antibacterial and antifungal properties. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Cyano-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group (-SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles, such as amines or alcohols, it forms sulfonamide or sulfonate ester bonds, respectively. This reactivity is utilized in various chemical and biological applications to modify molecules and create new compounds .

Comparison with Similar Compounds

    5-Cyano-2-methylbenzenesulfonamide: Similar structure but with an amide group (-SO2NH2) instead of a sulfonyl chloride group.

    5-Cyano-2-methylbenzenesulfonate: Similar structure but with a sulfonate group (-SO3-) instead of a sulfonyl chloride group.

    5-Cyano-2-methylbenzenesulfonothioate: Similar structure but with a sulfonothioate group (-SO2S-) instead of a sulfonyl chloride group.

Uniqueness: 5-Cyano-2-methylbenzene-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

5-cyano-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)4-8(6)13(9,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCNLHWRDPSBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-49-7
Record name 5-cyano-2-methylbenzene-1-sulfonyl chloride
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